Dihydrogalangal acetate

Overview

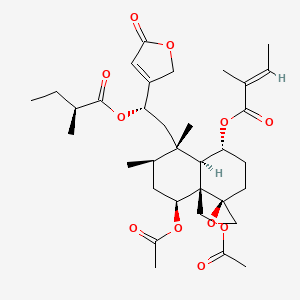

Description

Dihydrogalangal acetate is a flavoring agent . It has a spicy odor and flavor . It is also known as 4-(acetyloxy)-alpha-ethylbenzenemethanol .

Synthesis Analysis

Dihydrogalangal acetate can be synthesized from Benzenemethanol, α-ethyl-4-hydroxy- and Acetic anhydride .Molecular Structure Analysis

The empirical formula of Dihydrogalangal acetate is C13H16O4 . Its molecular weight is 236.26 .Physical And Chemical Properties Analysis

Dihydrogalangal acetate is soluble in alcohol and insoluble in water . It has a melting point of 41.50 to 43.50 °C and a boiling point of 312.40 °C . It has a spicy and pungent odor .Scientific Research Applications

Phytochemical Contributions

Dihydrostyryl-2-pyrone, closely related to dihydrogalangal acetate, has been identified as a chemical marker in various Polygala species. This discovery contributes significantly to the chemotaxonomy of the genus Polygala, aiding in the understanding of the phytochemical profiles of these plants (Tizziani et al., 2020).

Biomedical Applications

Lactate Dehydrogenase Inhibitors : Dihydrogalangal acetate analogs, such as lactate dehydrogenase inhibitors from Poria cocos, are used in treating ischemic stroke. Their extraction and isolation methods have been refined for better purity and efficiency (Li et al., 2017).

Anti-inflammatory and Analgesic Effects : Compounds related to dihydrogalangal acetate, like those in Astragalus hamosus, exhibit notable anti-inflammatory and analgesic properties in animal models. These findings justify the traditional use of these plants in treating pain and inflammation (Shojaii et al., 2015).

Agricultural and Nutritional Research

Acetate compounds, including derivatives of dihydrogalangal acetate, play a crucial role in dairy science. For instance, dietary supplementation of sodium acetate influences milk fat synthesis in lactating dairy cows, illustrating the importance of acetate in animal nutrition (Urrutia et al., 2019).

Energy and Environmental Applications

Heat Storage : Sodium acetate trihydrate, a phase change material related to dihydrogalangal acetate, is utilized in solar heating systems for long-term heat storage. Its properties and applications in energy storage are crucial in sustainable energy solutions (Kong et al., 2016).

Bioenergy Production : Microalgae used in wastewater treatment can produce sustainable bioenergy, like biohydrogen, from acetate-enriched wastewater. This showcases the potential of dihydrogalangal acetate analogs in renewable energy production (Hwang & Lee, 2019).

Food Science Applications

In food science, acetylation of rice starch with compounds like acetic anhydride (related to dihydrogalangal acetate) is explored to modify its physical, thermal, and enzymatic properties for enhanced food applications (Colussi et al., 2015).

properties

IUPAC Name |

[4-(1-acetyloxypropyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWHZODFGAHJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926381 | |

| Record name | 1-[4-(Acetyloxy)phenyl]propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrogalangal acetate | |

CAS RN |

129319-15-9 | |

| Record name | Dihydrogalangal acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129319159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Acetyloxy)phenyl]propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGALANGAL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NKX5Z17DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

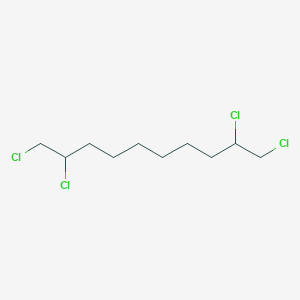

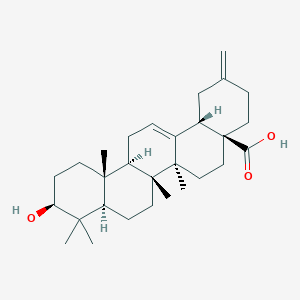

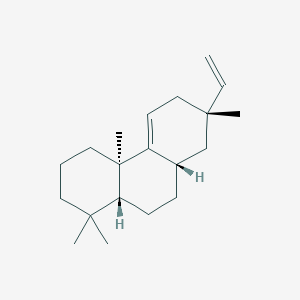

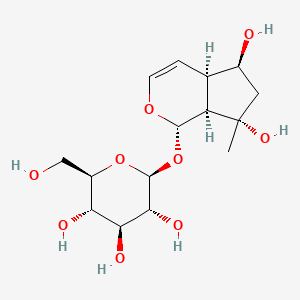

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257321.png)

![Methyl 16-hydroxy-15-methyl-3-oxo-23-propoxy-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20(25),21,23,26-nonaene-16-carboxylate](/img/structure/B1257328.png)